3-(Benzylamino)butanamide

Catalog No.
S16157117
CAS No.
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzylamino)butanamide

Product Name

3-(Benzylamino)butanamide

IUPAC Name

3-(benzylamino)butanamide

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-9(7-11(12)14)13-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H2,12,14)

InChI Key

VZDFLAPWRQPCBF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)NCC1=CC=CC=C1

3-(Benzylamino)butanamide, also known as N-benzyl-3-(benzylamino)butanamide, is an organic compound characterized by a butanamide backbone with a benzyl group attached to the nitrogen atom. This compound features two nitrogen atoms, which are significant for its biological activity, and is part of a class of molecules that exhibit potential pharmacological properties. Its unique structure and arrangement of functional groups may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development.

, primarily involving amide formation and Michael addition. A notable reaction is the one-pot lipase-catalyzed enantioselective synthesis of (R)-(-)-N-benzyl-3-(benzylamino)butanamide using the lipase CalB as a catalyst. This reaction showcases the influence of solvent on chemoselectivity and the kinetic resolution of the Michael adduct, emphasizing the importance of solvent engineering in optimizing yields .

3-(Benzylamino)butanamide exhibits potential biological activities that could be explored for therapeutic applications. Its structural similarities to known anticonvulsants suggest it may have neuroprotective effects or utility in treating neurological disorders. The presence of benzyl groups may enhance its lipophilicity, potentially affecting its absorption and distribution within biological systems.

The synthesis of 3-(Benzylamino)butanamide can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing lipase CalB in a one-pot reaction involving benzylamine and methyl crotonate under controlled conditions to achieve enantioselectivity.
  • Chemical Synthesis: Traditional chemical methods involving amide coupling reactions between appropriate benzylamine derivatives and butyric acid derivatives.

These methods highlight the versatility in synthesizing this compound while maintaining high yields and purity .

3-(Benzylamino)butanamide has potential applications in medicinal chemistry, particularly in drug development focused on neurological disorders. Its unique amide bond and benzyl groups may enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation. Additionally, it may serve as a precursor for synthesizing other biologically active compounds.

Studies on 3-(Benzylamino)butanamide's interactions with biological systems are crucial for understanding its pharmacological potential. Research indicates that this compound may interact with various enzymes and receptors involved in metabolic pathways, particularly those related to neurotransmission and metabolic regulation. The compound's structural features suggest it could act as an inhibitor or modulator of specific biological targets, warranting further investigation into its mechanism of action .

Several compounds share structural similarities with 3-(Benzylamino)butanamide, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
N-Benzyl-3-(benzylamino)butanamideBenzyl group attached to a butanamide backbonePotential for diverse biological activities
3-(Benzylamino)-2-methylpropan-1-olContains an alcohol group along with benzylamineRole as a precursor in biochemical pathways
N-BenzylacrylamideFeatures an acrylamide groupUsed in polymer chemistry and materials science

These compounds highlight the uniqueness of 3-(Benzylamino)butanamide through its specific arrangement of functional groups that may enhance its bioactivity compared to others .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

192.126263138 g/mol

Monoisotopic Mass

192.126263138 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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